molecular formula C17H17FN2O3 B10851482 N1-(4-fluorobenzyl)-2-benzyl-N3-hydroxymalonamide

N1-(4-fluorobenzyl)-2-benzyl-N3-hydroxymalonamide

Cat. No.: B10851482
M. Wt: 316.33 g/mol
InChI Key: HPODXRZHNDBMJC-UHFFFAOYSA-N
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Description

N1-(4-fluorobenzyl)-2-benzyl-N3-hydroxymalonamide is a compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorobenzyl group, a benzyl group, and a hydroxymalonamide moiety, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-2-benzyl-N3-hydroxymalonamide typically involves the reaction of 4-fluorobenzylamine with benzyl bromide in the presence of a base, followed by the addition of malonic acid derivatives. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorobenzyl)-2-benzyl-N3-hydroxymalonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorobenzyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

N1-(4-fluorobenzyl)-2-benzyl-N3-hydroxymalonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatment strategies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-2-benzyl-N3-hydroxymalonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N1-(4-fluorobenzyl)-2-benzyl-N3-hydroxymalonamide include:

  • N-(4-fluorobenzyl)-N-isopropylethane-1,2-diamine
  • 4-fluorobenzylamine
  • N1-cyclohexyl-4-(4-fluorobenzyl)-1,4-diazepane-1-carbothioamide

Highlighting Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the fluorobenzyl and benzyl groups with the hydroxymalonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H17FN2O3

Molecular Weight

316.33 g/mol

IUPAC Name

2-benzyl-N-[(4-fluorophenyl)methyl]-N'-hydroxypropanediamide

InChI

InChI=1S/C17H17FN2O3/c18-14-8-6-13(7-9-14)11-19-16(21)15(17(22)20-23)10-12-4-2-1-3-5-12/h1-9,15,23H,10-11H2,(H,19,21)(H,20,22)

InChI Key

HPODXRZHNDBMJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC2=CC=C(C=C2)F)C(=O)NO

Origin of Product

United States

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